molecular formula C11H11F3NNaO6S2 B12295896 Sodium (R)-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide

Sodium (R)-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide

Cat. No.: B12295896
M. Wt: 397.3 g/mol
InChI Key: QICAUCDBOAKDNS-UHFFFAOYSA-M
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Description

Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide is a complex organic compound that features a combination of sulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave irradiation has been reported to improve reaction rates and yields in the synthesis of sulfonamides . Additionally, the combination of calcium triflimide and DABCO has been shown to activate sulfonyl fluorides for nucleophilic addition with amines, providing a diverse set of sulfonamides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways . The sulfonyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide is unique due to its combination of sulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

Molecular Formula

C11H11F3NNaO6S2

Molecular Weight

397.3 g/mol

IUPAC Name

sodium;methylsulfonyl-[2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide

InChI

InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/q;+1/p-1

InChI Key

QICAUCDBOAKDNS-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)[N-]S(=O)(=O)C.[Na+]

Origin of Product

United States

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